Coumarin 337

Vue d'ensemble

Description

. It is characterized by its yellow to orange-red crystalline powder form and is widely used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Coumarin 337 can be synthesized through several methods, including the Pechmann condensation reaction, which involves the acid-catalyzed cyclization of phenols with β-keto esters. The reaction typically requires strong acids like sulfuric acid and high temperatures to facilitate the formation of the coumarin core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Coumarin 337 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure to produce derivatives with desired properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation reactions can be performed using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of this compound, which exhibit diverse biological and chemical activities.

Applications De Recherche Scientifique

Photophysical Properties

Ultrafast Electron Transfer Dynamics

C337 has been extensively studied for its electron transfer dynamics using femtosecond infrared spectroscopy. Research has shown that C337 interacts with various aromatic amines, leading to forward and backward electron transfer processes. The dynamics are characterized by biexponential behavior with time constants of approximately 500 fs and 7 ps in different solvent environments. The formation of hydrogen bonds between C337 and specific solvents like aniline enhances the electron transfer efficiency .

| Parameter | Value |

|---|---|

| Time Constant τ(ET)(1) | 500 fs |

| Time Constant τ(ET)(2) | 7 ps |

Medicinal Chemistry

Anticancer Activity

C337 derivatives have demonstrated significant anticancer properties. For instance, studies on O-prenylated coumarin derivatives have shown selective toxicity against HeLa cervical cancer cells while sparing normal cells. The structure-activity relationship (SAR) indicates that modifications at the C6 position enhance anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| C337 Derivative A | HeLa | 136.4 |

| C337 Derivative B | HDF | >200 |

Neuroprotective Effects

C337 has also been evaluated for its neuroprotective effects, particularly in conditions of oxidative stress. Studies indicate that it can inhibit advanced glycation end products (AGEs), which are implicated in diabetic complications affecting bone turnover. This inhibition contributes to enhanced osteoblast and osteoclast function under glucotoxic conditions, suggesting potential therapeutic applications in metabolic bone diseases .

Material Science

Fluorescent Probes

The luminescent properties of C337 make it suitable for applications as a fluorescent probe in biological imaging and sensing technologies. Its ability to absorb light in the UV-visible spectrum and emit fluorescence at longer wavelengths allows for effective visualization of biological processes .

| Property | Value |

|---|---|

| Absorption Max | 350-450 nm |

| Emission Max | Variable |

Case Studies

Study on Antioxidant Activity

A series of coumarin derivatives, including C337, were evaluated for their antioxidant properties through various assays measuring lipid peroxidation and free radical scavenging activity. Results indicated that C337 derivatives exhibited strong antioxidant capabilities, significantly reducing oxidative stress markers in cell cultures .

Mécanisme D'action

The mechanism of action of Coumarin 337 involves its interaction with various molecular targets and pathways. As a fluorophore, it binds to specific biomolecules, allowing for their visualization under fluorescent microscopy. In therapeutic applications, this compound exhibits anticoagulant properties by inhibiting vitamin K-dependent enzymes, thereby preventing blood clot formation.

Comparaison Avec Des Composés Similaires

Coumarin 337 is structurally similar to other coumarin derivatives, such as 7-hydroxycoumarin and 6,7-dihydroxycoumarin. These compounds share the benzopyrone core but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique in its bromophenyl group, which enhances its reactivity and fluorescence.

List of Similar Compounds

7-Hydroxycoumarin

6,7-Dihydroxycoumarin

Decursin

Seselin

3-(2-bromophenyl)-7-hydroxy-4-methylcoumarin

Is there anything specific you would like to know more about?

Activité Biologique

Coumarin 337, a member of the coumarin family, is recognized for its diverse biological activities and applications in scientific research. This compound exhibits significant potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant properties. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

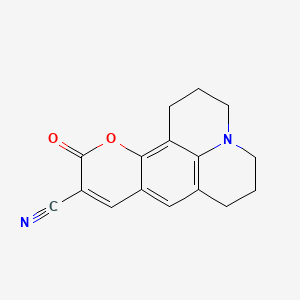

Chemical Structure : this compound features a bromophenyl group that enhances its reactivity and fluorescence compared to other coumarins. Its structure allows it to interact with various biological targets effectively.

Target Interaction : The primary target of this compound is the enzyme Cytochrome P450 2A6. This interaction leads to alterations in several biochemical pathways, particularly those involving drug metabolism and detoxification processes.

Biochemical Pathways

- Metabolism : Like other coumarins, this compound is metabolized primarily in the liver via Cytochrome P450 enzymes, influencing its pharmacokinetic profile.

- Cellular Effects : The compound significantly impacts cellular functions such as gene expression, cell signaling pathways, and overall cellular metabolism.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and normal breast cells (MCF-10A).

- IC50 Values : Compounds derived from this compound showed IC50 values indicating their ability to inhibit cancer cell proliferation significantly. For instance, one derivative demonstrated an IC50 of 1.9 µM against MDA-MB-231 cells .

Antimicrobial Activity

Coumarin derivatives have also been evaluated for their antimicrobial properties:

- Mechanism : The binding interactions with human serum albumin (HSA) were studied using fluorescence spectroscopy, which indicated that these compounds could effectively inhibit bacterial growth by disrupting essential cellular functions .

- Efficacy : Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against Staphylococcus aureus .

Study on Anticancer Properties

In a recent study focused on synthesizing 7-substituted coumarins, researchers evaluated the anticancer activity of these compounds against breast cancer cell lines. The study highlighted that specific substitutions on the coumarin structure significantly enhanced anticancer efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | MDA-MB-231 | 1.9 |

| 15 | MCF-7 | 17.1 |

This data underscores the importance of structural modifications in enhancing therapeutic potential .

Toxicological Studies

Despite its beneficial properties, some studies have raised concerns regarding the hepatotoxicity associated with coumarin compounds. Notably, chronic exposure to coumarins has been linked to liver tumors in animal models:

Propriétés

IUPAC Name |

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDFMCJIHJNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069054 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55804-68-7 | |

| Record name | 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PZP222LOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.